molecular formula C5H6N2O2S B069519 Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 183298-93-3

Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B069519
CAS No.: 183298-93-3
M. Wt: 158.18 g/mol
InChI Key: DHWHVXWZHNDIDB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (MTDC) is an organic compound that has recently gained attention for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their ability to form stable complexes with biologically active molecules. MTDC has a wide range of applications in the fields of biochemistry and physiology, and it is increasingly being studied for its potential as a therapeutic agent.

Scientific Research Applications

  • Antimicrobial Activity : Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized, demonstrating potential antimicrobial activity mainly against Gram-positive bacteria. One derivative, in particular, showed significant bioactivity with minimum inhibitory concentration and minimum bactericidal concentration values indicating its promise as a potential antimicrobial agent (Paruch et al., 2021).

  • Fungicidal and Antiviral Activities : Studies have indicated the compound's derivatives to exhibit good growth inhibition against several fungal species like Alternaria solani and Botrytis cinerea. It also suggests potential antivirus activities, providing a starting point for the development of novel pesticides (Wang et al., 2010) (Zheng et al., 2010).

  • Antineoplastic Agents : Research into the synthesis of novel 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-carboxylic acid indicates potential applications in antineoplastic (anti-cancer) agents. This demonstrates the compound's relevance in medicinal chemistry and drug development (Looker & Wilson, 1965).

  • Chemical Synthesis and Reactions : The compound has been studied for its reactions with selected bases and nucleophiles, indicating its utility in various synthetic pathways for producing other chemicals. This could be particularly relevant in the synthesis of more complex molecules for pharmaceuticals or other scientific applications (Remizov et al., 2019).

  • Study of Electronic Structure and Spectral Features : Detailed structural, electronic, and spectroscopic studies of 4-methylthiadiazole-5-carboxylic acid provide insights into its molecular properties, aiding in the development of new materials or compounds with specific desired properties (Singh et al., 2019).

Properties

IUPAC Name

methyl 4-methylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3-4(5(8)9-2)10-7-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHVXWZHNDIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428817
Record name Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183298-93-3
Record name Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183298-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Thiadiazole-5-carboxylic acid, 4-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid (1.0 g, 6.94 mmol), concentrated H2SO4 (866 μL), and methanol (12 mL) were combined and heated to reflux for 15 h. The solvent was reduced by a rotary evaporator and the residue was poured into 15 g of ice. The reaction was neutralized with saturated aqueous NaHCO3. The solution was then extracted with CH2Cl2 (4×35 mL). The combined organics were dried over MgSO4, filtered, and concentrated on the rotary evaporator. The product was preadsorbed onto silica gel and purified by flash chromatography to afford the title compound as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
866 μL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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